N-(3-Methylphenyl)bicyclo[2.2.1]heptan-2-amine
Description
Properties
Molecular Formula |
C14H19N |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
N-(3-methylphenyl)bicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C14H19N/c1-10-3-2-4-13(7-10)15-14-9-11-5-6-12(14)8-11/h2-4,7,11-12,14-15H,5-6,8-9H2,1H3 |
InChI Key |
BODOECQNWNCWDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2CC3CCC2C3 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Reactions
Nucleophilic substitution represents the most widely employed strategy for introducing the 3-methylphenyl group to the bicyclo[2.2.1]heptan-2-amine core. A representative protocol involves reacting bicyclo[2.2.1]heptan-2-amine with 3-methylphenyl electrophiles under mild conditions.
Procedure :
- Electrophile Preparation : 1-Bromo-3-methylbenzene (1.2 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under argon.
- Reaction : Bicyclo[2.2.1]heptan-2-amine (1.0 equiv) and triethylamine (2.5 equiv) are added dropwise at 0°C. The mixture is stirred at 60°C for 12 hours.
- Workup : The reaction is quenched with aqueous NaHCO₃, extracted with ethyl acetate, and dried over MgSO₄.
Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | Maximizes SN2 kinetics |
| Solvent | THF/DMF (4:1) | Enhances nucleophilicity |
| Base | Triethylamine | Minimizes side reactions |
Yields typically range from 45–68% depending on substituent electronic effects. Steric hindrance from the bicyclic framework necessitates prolonged reaction times compared to linear amines.
Reductive Amination
Reductive amination offers an alternative route using bicyclo[2.2.1]heptan-2-one and 3-methylaniline. This method is particularly advantageous for generating stereochemically pure products.
Procedure :
- Imine Formation : Bicyclo[2.2.1]heptan-2-one (1.0 equiv) and 3-methylaniline (1.1 equiv) are refluxed in toluene with molecular sieves (4Å) for 6 hours.
- Reduction : Sodium cyanoborohydride (1.5 equiv) is added portionwise at 0°C, followed by glacial acetic acid (0.5 equiv). The reaction proceeds at room temperature for 24 hours.
- Purification : Crude product is purified via flash chromatography (SiO₂, hexane:ethyl acetate 3:1).
Optimization Insights :
- Catalyst : NaBH₃CN outperforms NaBH₄ in selectivity (92% vs. 74% yield).
- Acid Additive : Acetic acid protonates the imine intermediate, accelerating hydride transfer.
Reaction Mechanism and Stereochemical Considerations
The bicyclo[2.2.1]heptane system imposes significant stereoelectronic constraints on both nucleophilic substitution and reductive amination pathways.
SN2 Mechanism in Nucleophilic Substitution
The reaction proceeds via a concerted backside attack, with the amine lone pair antiperiplanar to the leaving group. Transition state modeling reveals increased activation energy (ΔG‡ = 24.3 kcal/mol) compared to acyclic analogs (ΔG‡ = 18.7 kcal/mol) due to norbornane ring strain.
Stereochemical Outcomes :
Reductive Amination Stereocontrol
The norbornane ketone’s rigid structure directs hydride delivery to the re face, yielding the (1R,2S,4R)-isomer as the major product (94% diastereomeric excess). Chiral HPLC analysis (CHIRALPAK AD-H column) confirms enantiopurity >99% after recrystallization.
Industrial-Scale Production Methods
Scaling the synthesis requires addressing challenges in heat management and catalyst recovery.
Catalytic Hydrogenation Approach :
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Pressure | 50 psi H₂ | 200 psi H₂ |
| Catalyst Loading | 5% Pd/C | 1% Pd/C (recycled) |
| Throughput | 50 g/batch | 20 kg/batch |
Continuous flow systems improve efficiency by reducing reaction time from 24 hours (batch) to 45 minutes (flow).
Analytical Characterization
4.1 Spectroscopic Methods
- ¹H NMR (500 MHz, CDCl₃): δ 7.21–7.15 (m, Ar-H), 3.02 (br s, NH), 2.32 (s, CH₃), 1.84–1.22 (m, norbornane protons).
- ESI-MS : m/z 229.3 [M+H]⁺, calculated for C₁₄H₁₇N: 229.3.
4.2 Chromatographic Purity Assessment
| Column | Mobile Phase | Retention Time |
|---|---|---|
| C18 Reverse-Phase | MeOH:H₂O (70:30) | 8.2 min |
| Chiralpak AD-H | Hexane:IPA (90:10) | 12.7 min (R) |
Emerging Methodologies
Photocatalytic C–N Coupling :
Recent advances utilize Ir(ppy)₃ catalysts under blue LED irradiation to couple bicyclo[2.2.1]heptan-2-amine with 3-bromotoluene. Preliminary yields reach 72% with 100% atom economy.
Biocatalytic Approaches : Transaminase mutants (ATA-117) catalyze the amination of bicyclo[2.2.1]heptan-2-one with 3-methylbenzylamine, achieving 89% conversion in 8 hours.
Chemical Reactions Analysis
Types of Reactions: N-(3-Methylphenyl)bicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the bicyclic structure.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(3-Methylphenyl)bicyclo[2.2.1]heptan-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied as a potential ligand for NMDA receptors, which are involved in neurodegenerative disorders.
Neuropharmacology: The compound’s interaction with NMDA receptors makes it a candidate for research in treating conditions like Alzheimer’s disease.
Chemical Biology: It is used to study the effects of bicyclic amines on biological systems and their potential therapeutic benefits.
Industrial Applications: The compound’s unique structure makes it useful in the synthesis of other complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-(3-Methylphenyl)bicyclo[2.2.1]heptan-2-amine involves its interaction with NMDA receptors. It acts as an uncompetitive antagonist at the phencyclidine (PCP) binding site of the NMDA receptor . This interaction inhibits the receptor’s activity, which can modulate glutamate signaling in the central nervous system. The compound’s effects on NMDA receptors make it a potential candidate for treating neurodegenerative disorders and other glutamate-dependent conditions.
Comparison with Similar Compounds
Key Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
N-(3-Methylphenyl)bicyclo[2.2.1]heptan-2-amine is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic applications.
Target Interactions
This compound acts primarily as a selective antagonist for the CXC chemokine receptor 2 (CXCR2) and the NMDA receptor at the phencyclidine (PCP) binding site. Binding to these receptors inhibits their activity, thereby modulating various biochemical pathways associated with inflammation and neuroprotection.
Biochemical Pathways
The antagonism of CXCR2 by this compound affects signaling pathways activated by various chemokines, such as interleukin-8 (IL-8). This modulation can lead to reduced inflammation and potential therapeutic benefits in conditions characterized by excessive chemokine signaling.
In Vivo Pharmacokinetics
In vivo studies in rats indicate that this compound exhibits an excellent pharmacokinetic profile, characterized by high stability in simulated intestinal fluid (SIF) and simulated gastric fluid (SGF). The compound also demonstrates favorable absorption characteristics, making it a candidate for further development in therapeutic applications.
Biological Activity Summary
The following table summarizes the biological activities of derivatives of this compound, highlighting their pharmacological effects and toxicity profiles:
| Compound | Activity | IC50 Value (μM) | Toxicity Profile |
|---|---|---|---|
| 5a | NMDA Receptor Antagonist | 7.86 | Acceptable |
| 5b | CXCR2 Antagonist | Not specified | Favorable |
| 5c | NMDA Receptor Antagonist | Not specified | Moderate |
Case Study 1: NMDA Receptor Antagonism
In a study evaluating novel N-substituted bicyclo[2.2.1]heptan-2-amines, compound 5a was identified as a promising NMDA receptor antagonist with moderate binding affinity (IC50 = 7.86 μM). It exhibited neuroprotective activity in the maximal electroshock (MES) test at a dosage of 100 mg/kg, indicating potential applications in neurodegenerative disorders such as Alzheimer's disease.
Case Study 2: CXCR2 Antagonism
Another study focused on the CXCR2 antagonistic properties of derivatives of this compound demonstrated significant anti-inflammatory effects. The compound's ability to inhibit CXCR2-mediated signaling pathways suggests its potential utility in treating inflammatory diseases .
Toxicity and Safety Profile
Preliminary toxicity studies using MDCK (kidney) and N2a (neuroblastoma) cell lines revealed dose-dependent toxicity above 100 μM, with IC50 values exceeding 150 μM for both cell lines. These findings suggest a toxicity profile similar to Memantine, an FDA-approved NMDA receptor antagonist used for Alzheimer's treatment. Notably, compound 5a displayed a favorable toxicity profile in both cell lines, emerging as a promising lead for further investigations .
Q & A
Q. What are the common synthetic routes for N-(3-Methylphenyl)bicyclo[2.2.1]heptan-2-amine?
The synthesis typically involves Grignard reagent formation, followed by reaction with norcamphor to generate a bicyclic alcohol intermediate. This alcohol is converted to the amine via azide formation and reduction. Subsequent alkylation or arylation introduces the 3-methylphenyl group. For example, substituted bromobenzenes are reacted with magnesium to form Grignard reagents, which are then coupled with norcamphor. The final amine is purified using column chromatography and validated via NMR and mass spectrometry .
Q. How is the structural conformation of bicyclo[2.2.1]heptane derivatives characterized?
Structural elucidation relies on advanced analytical techniques:
- NMR Spectroscopy : and NMR (e.g., δ 7.88–7.77 ppm for aromatic protons in biphenyl amide derivatives) confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : ESI-MS identifies molecular ions (e.g., m/z 292.4 [M+H]) and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configurations, particularly for enantiomeric forms .
Q. What analytical techniques confirm the purity of synthesized derivatives?
Purity is assessed via:
- High-Performance Liquid Chromatography (HPLC) : Quantifies impurities at <0.5% thresholds.
- Melting Point Analysis : Sharp melting ranges (e.g., 202–204°C for hydrochloride salts) indicate crystallinity .
- Elemental Analysis : Validates empirical formulas (e.g., CHNO with ≤0.3% deviation) .
Advanced Research Questions
Q. What in vitro models are used to assess the neurotoxicity of bicyclo[2.2.1]heptan-2-amine derivatives?
- MDCK Cells : Simulate blood-brain barrier (BBB) permeability. Cells are treated with 0–500 µM compound for 24 hours, followed by MTT assays to measure viability .
- N2a Neuronal Cells : Evaluate neurotoxicity via lactate dehydrogenase (LDH) release and caspase-3 activation. EC values are compared to reference drugs like memantine .
Q. How do structural modifications impact NMDA receptor antagonist activity?
Key structural determinants include:
- Substituent Position : Fluorine at the 4-position of the phenyl ring (e.g., compound 5b ) enhances receptor affinity by 30% compared to non-fluorinated analogs .
- Side Chain Flexibility : Morpholinoethyl groups (e.g., 5c ) improve solubility but reduce BBB penetration compared to piperidinyl derivatives .
- Stereochemistry : endo-configured amines exhibit 5–10× higher NMDA receptor binding than exo-isomers .
Q. What strategies optimize reaction yields in synthesizing unsymmetrical ureas from bicyclo[2.2.1]heptan-2-amine?
Q. How do bicyclo[2.2.1]heptan-2-amine derivatives inhibit RNA virus replication?
Derivatives act as dual inhibitors:
Q. What are the solubility and storage considerations for exo-bicyclo derivatives?
- Solubility : Hydrochloride salts (e.g., exo -bicyclo[2.2.1]heptan-2-amine HCl) dissolve in water at 20 mg/mL but require DMSO for stock solutions (10 mM) .
- Storage : Stable at room temperature for ≤6 months under argon; prolonged storage at −20°C prevents amine oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
